

# 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine

## CAS number

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### Compound of Interest

Compound Name:	4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
CAS No.:	1339331-90-6
Cat. No.:	B1529244

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An In-Depth Technical Guide to **4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine**: A Key Intermediate in Modern Medicinal Chemistry

## Abstract

This technical guide provides a comprehensive overview of **4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine**, a pivotal, non-commercial synthetic intermediate. While a specific CAS number for this compound is not publicly cataloged, its structural motif is of significant interest in contemporary drug discovery. This document elucidates its molecular structure, stereochemical considerations, a validated synthetic pathway, and its critical application as a building block in the development of targeted therapeutics, particularly PIM kinase inhibitors. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in small molecule drug discovery.

## Introduction: The Strategic Value of the Aminocyclohexyl Ether Scaffold

In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The 1,4-disubstituted aminocyclohexanol core is one such scaffold, prized for its conformational rigidity and ability to project functional groups into three-dimensional space, enabling precise interactions with protein targets.<sup>[1]</sup> Its bifunctional nature, featuring a primary amine and a hydroxyl group, allows for versatile synthetic elaboration.

The subject of this guide, **4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine**, combines this valuable core with a 3-chloropyridine moiety. This heterocyclic component is not merely a passive linker; it often serves as a key pharmacophoric element. The chlorine substituent can modulate electronic properties and provide a vector for specific interactions within a protein's binding pocket, a strategy successfully employed in the design of potent and selective kinase inhibitors.<sup>[2]</sup> Specifically, this intermediate is a crucial precursor for a class of therapeutics targeting the Pim family of serine/threonine kinases, which are implicated in the progression of various cancers, including leukemia and prostate cancer.<sup>[3][4][5]</sup>

## Molecular Structure and Physicochemical Properties

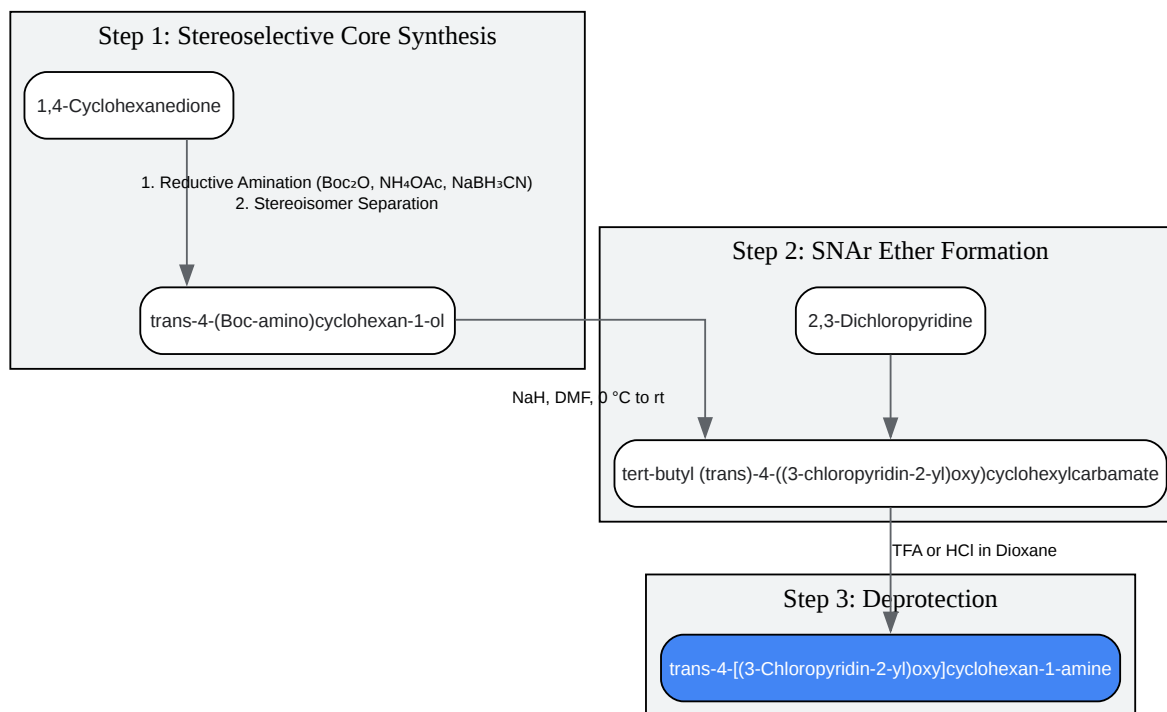
The primary challenge and opportunity with this molecule lie in its stereochemistry. The 1,4-disubstituted cyclohexane ring exists as two distinct diastereomers: cis and trans. The spatial orientation of the amine and the pyridyloxy substituents is critical, as it dictates how a final drug molecule will fit into the ATP-binding pocket of a target kinase. The trans isomer, for instance, is a key component in the synthesis of the mucolytic agent Ambroxol, highlighting the importance of stereocontrol.<sup>[1]</sup>

Property	Predicted Value / Characteristic	Rationale
Molecular Formula	C <sub>11</sub> H <sub>15</sub> ClN <sub>2</sub> O	By structural analysis.
Molecular Weight	226.70 g/mol	Sum of atomic weights.
Stereoisomers	Exists as cis and trans diastereomers.	Based on the 1,4-disubstituted cyclohexane ring.
Basicity (pKa)	~9-10 (for the amine)	Typical for a primary aliphatic amine on a cyclohexane ring.
Solubility	Soluble in organic solvents (DCM, MeOH, DMSO).	Expected for a molecule of this size and polarity.
Key Functional Groups	Primary amine, Aryl ether, Chloropyridine	These groups define its reactivity and utility in synthesis.

## Synthesis and Manufacturing Workflow

The synthesis of **4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine** is a multi-step process requiring careful control of stereochemistry and functional group compatibility. The most logical pathway involves the formation of the aryl ether linkage via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction, followed by manipulation of the amine functionality.

A logical synthetic workflow is depicted below. The process begins with the stereoselective preparation of a protected 4-aminocyclohexanol isomer, which serves as the nucleophile. This is followed by the key S<sub>N</sub>Ar coupling reaction and a final deprotection step.



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Caption: Proposed synthetic workflow for the title compound.

## Experimental Protocol: Synthesis of trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine

This protocol is an exemplary procedure based on established chemical transformations.

Part A: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanol

- To a solution of commercially available trans-4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO<sub>3</sub>, 2.5 eq).

- Cool the mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq) in THF dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate to yield the Boc-protected alcohol, which can often be used without further purification.

#### Part B: S<sub>N</sub>Ar Coupling

- To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Add a solution of 2,3-dichloropyridine (1.1 eq) in DMF dropwise.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by LC-MS.
- Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH<sub>4</sub>Cl).
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.

- Purify the crude product by silica gel column chromatography to obtain the protected intermediate.

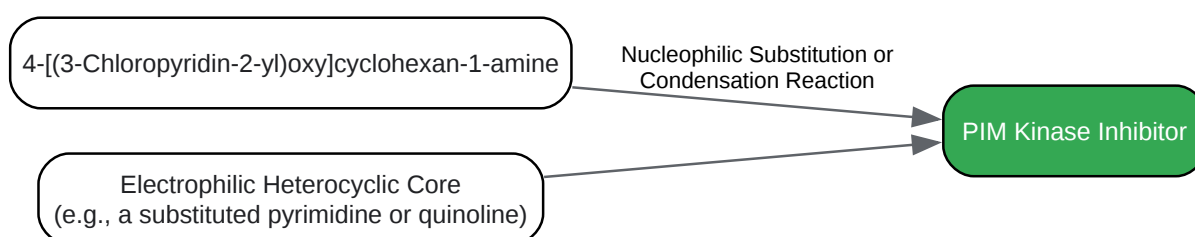
#### Part C: Boc Deprotection

- Dissolve the purified intermediate from Part B in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
- Stir the solution at room temperature for 1-2 hours.
- Monitor the reaction by LC-MS until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine as a solid. The free base can be obtained by neutralization with a suitable base.

## Application in PIM Kinase Inhibitor Synthesis

The primary amine of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is a potent nucleophile and a key handle for synthetic elaboration. In the context of PIM kinase inhibitor development, this amine is typically reacted with an electrophilic heterocyclic core.<sup>[2][3]</sup> This reaction, often a nucleophilic substitution or a condensation, forges the final drug substance, where the aminocyclohexyl ether fragment serves to correctly position the molecule within the kinase's active site.

The Pim kinases are oncogenic drivers, and their inhibition is a promising strategy in cancer therapy.<sup>[4][6]</sup> Molecules built from this intermediate have shown potent activity against all three PIM isoforms (PIM-1, 2, and 3).<sup>[6]</sup>



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Caption: Role of the intermediate in building a final drug molecule.

## Analytical Characterization Profile

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediate.

Analytical Technique	Expected Observations
<sup>1</sup> H NMR	- Pyridyl Protons: Three distinct signals in the aromatic region (~7.0-8.2 ppm).- Cyclohexyl Protons: Complex multiplets in the aliphatic region (~1.2-2.2 ppm), with distinct chemical shifts for axial and equatorial protons. The protons at C1 and C4 will be deshielded.- Amine Protons: A broad singlet (NH <sub>2</sub> ) that may exchange with D <sub>2</sub> O.
<sup>13</sup> C NMR	- Pyridyl Carbons: Signals in the aromatic region (~110-160 ppm), including two carbons bonded to heteroatoms (Cl and O).- Cyclohexyl Carbons: Signals in the aliphatic region (~25-80 ppm), with C1 and C4 appearing at lower field due to attachment to N and O.
Mass Spectrometry (ESI-MS)	- [M+H] <sup>+</sup> : Expected at m/z 227.09.- Isotope Pattern: A characteristic M+2 peak at ~m/z 229.09 with ~33% the intensity of the [M+H] <sup>+</sup> peak, confirming the presence of one chlorine atom.
HPLC	A single major peak on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with TFA or formic acid) indicates high purity.

## Conclusion

**4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine** stands out as a high-value, non-commercial intermediate for drug discovery. Its synthesis, while requiring careful stereochemical control, relies on robust and scalable chemical reactions. The combination of the conformationally defined aminocyclohexanol core and the electronically tuned 3-chloropyridine ring makes it an ideal starting material for constructing sophisticated molecules targeting complex disease pathways, most notably in the development of next-generation PIM kinase inhibitors for oncology.

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